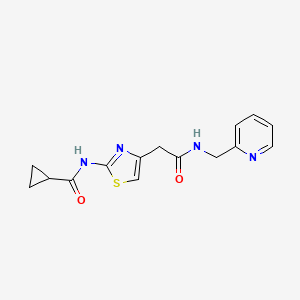
2-(4-(2-氧代-2-((吡啶-2-基甲基)氨基)乙基)噻唑-2-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
N-(芳基)-2-氧代-2-(芳基氨基)乙酰肼基氰化物的衍生物的合成导致了具有潜在抗菌特性的化合物的发现 . 这些衍生物已被评估其抑制微生物生长的能力,使其成为开发新型抗生素或抗菌剂的有希望的候选药物。
抗氧化特性
研究人员已经探索了这些化合物的抗氧化活性。抗氧化剂在保护细胞免受氧化应激和预防自由基造成的损害方面起着至关重要的作用。 合成的产物已被评估其清除自由基和减轻氧化损伤的能力 .
抗肿瘤潜力
氰基乙酰胺衍生物,包括那些源自N-(芳基)-2-氧代-2-(芳基氨基)乙酰肼基氰化物的衍生物,已表现出抗肿瘤活性 . 这些化合物可能在癌症研究中具有价值,有可能抑制肿瘤生长或转移。
药物前体
氰基乙酰胺衍生物已作为多种药物的前体,包括具有抗肿瘤、抗菌和抗氧化活性的药物 . 了解N-(芳基)-2-氧代-2-(芳基氨基)乙酰肼基氰化物衍生物的反应性可以帮助设计新型候选药物。
作用机制
Target of action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Thiazole derivatives are known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific biological targets .
Result of action
Thiazole derivatives have been associated with a variety of biological effects, depending on their specific targets .
生物活性
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide, identified by its CAS number 941985-06-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridine moiety, and a cyclopropane carboxamide structure. Its molecular formula is C19H16N4O4S, with a molecular weight of 396.4 g/mol. The structural complexity contributes to its varied biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O4S |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 941985-06-4 |
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action : The compound is believed to interact with specific cellular pathways involved in cancer cell proliferation. In particular, it may inhibit the activity of enzymes critical for DNA synthesis and repair.
- Case Study : A study demonstrated that a related thiazole derivative reduced the viability of breast cancer cells by inducing G2/M phase arrest, leading to increased apoptosis rates .
Antimicrobial Activity
The thiazole and pyridine components are known to possess antimicrobial properties. Research has shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
- Mechanism : The antimicrobial action may stem from the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
- Case Study : A derivative with structural similarities was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Enzyme Inhibition
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide may also act as an inhibitor for specific enzymes involved in metabolic pathways.
- Example : Inhibitors targeting fatty acid synthase (FASN) pathways have shown efficacy in reducing lipid synthesis in cancer cells, which is crucial for tumor growth .
Research Findings
Recent investigations into the biological activity of this compound have revealed several key findings:
- Cytotoxicity : Studies indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential .
- Selectivity : The selectivity index (SI) for various cancer types suggests that this compound could be developed into a targeted therapy with reduced side effects compared to conventional chemotherapeutics .
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings .
属性
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(17-8-11-3-1-2-6-16-11)7-12-9-22-15(18-12)19-14(21)10-4-5-10/h1-3,6,9-10H,4-5,7-8H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKLQBSEQSHYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














